molecular formula C9H7ClO3 B1365939 2-(3-Chlorophenoxy)propanedial CAS No. 849021-39-2

2-(3-Chlorophenoxy)propanedial

Cat. No. B1365939
M. Wt: 198.6 g/mol
InChI Key: UPJGTUJTUQQRNA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propanedial is a chemical compound that has been used in various scientific domains, from organic synthesis to drug discovery1. However, there is limited information available about this specific compound, and it is often confused with similar compounds such as 3-(4-Chlorophenoxy)-1,2-propanediol2.



Synthesis Analysis

The synthesis of 2-(3-Chlorophenoxy)propanedial is not well-documented in the available literature. However, the synthesis of similar compounds, such as 1,2-propanediol, has been extensively studied3. These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenoxy)propanedial.



Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenoxy)propanedial is not explicitly provided in the available literature. However, similar compounds like 2-(3-Chlorophenoxy)propionic acid have a molecular formula of C9H9ClO34.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2-(3-Chlorophenoxy)propanedial. However, research on similar compounds, such as alcohols with a three-carbon atom chain, has shown that their reactivity depends on factors such as the number of hydrogen atoms bonded to the α-carbon atom, the position of the OH in the hydrocarbon chain, the number of OH groups, and the relative position of the OH group5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Chlorophenoxy)propanedial are not well-documented in the available literature. However, similar compounds like 2-(3-Chlorophenoxy)propionic acid have a molecular weight of 200.6194.


Scientific Research Applications

  • Synthesis of Polymers : Chengjie Feng (2005) discusses the preparation of 1-Chloro-3-(2′-ethoxyethoxy)-propane from 3-chloro-propanol, which can be used as an anion polymerization initiator in high yields (Feng, 2005).

  • X-ray Spectroscopic Studies : The study by G. Farquar et al. (2003) employs 2-chlorophenol, a related compound, to investigate the reduction of copper oxide on a simulated fly ash surface using X-ray absorption near edge structure (XANES) spectroscopy. This is significant for understanding the combustion processes and formation of pollutants (Farquar et al., 2003).

  • Biodegradation of Pollutants : Paul B. Hatzinger et al. (2015) explore the aerobic degradation of 1,2-Dibromoethane in groundwater, highlighting the use of propane gas to stimulate biodegradation. This research indicates the potential application of similar compounds in environmental remediation (Hatzinger et al., 2015).

  • Molecular Structure and Antimicrobial Activity : The 2021 study by C. Sivakumar et al. investigates the molecular structure, spectroscopic, and antimicrobial activity of a molecule containing 4-Chlorophenyl, which is structurally related to 2-(3-Chlorophenoxy)propanedial. This study is crucial for understanding the potential biomedical applications of such compounds (Sivakumar et al., 2021).

  • Catalysis in Organic Reactions : The catalytic application of related compounds is examined in J. J. Bravo-Suárez et al.’s (2008) study, which looks at the selective oxidation of propane to acetone and 2-propanol on Au/TS-1. This research contributes to the understanding of catalysis in organic reactions (Bravo-Suárez et al., 2008).

  • Investigations in Petrochemistry : The research by B. S. Çağlayan et al. (2005) on the indirect partial oxidation of propane over a bimetallic catalyst highlights the potential use of related chloropropanes in petrochemical processes (Çağlayan et al., 2005).

properties

IUPAC Name

2-(3-chlorophenoxy)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJGTUJTUQQRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405363
Record name 2-(3-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)propanedial

CAS RN

849021-39-2
Record name 2-(3-Chlorophenoxy)propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chlorophenoxy)malondialdehyde
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